2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester
Description
Chemical Structure and Properties The compound 2-naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester (CAS: 144003-45-2) is a naphthalene derivative with the molecular formula C₂₁H₁₈O₅ and a molar mass of 350.36 g/mol . Its structure features a naphthalene backbone substituted at the 4-position with an acetyloxy group (-OAc), an 8-position phenoxy group (-OPh), and a methyl ester (-COOCH₃) at the carboxylic acid position. These substituents confer distinct steric and electronic properties, influencing its reactivity, solubility, and applications in synthetic chemistry, pharmacology, and materials science.
Properties
Molecular Formula |
C20H16O5 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-phenoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H16O5/c1-13(21)24-19-12-14(20(22)23-2)11-17-16(19)9-6-10-18(17)25-15-7-4-3-5-8-15/h3-12H,1-2H3 |
InChI Key |
NKHVXXICKRFZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC=C2OC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a sequence of:
- Selective hydroxylation or acylation at the 4-position to introduce the acetyloxy group,
- Introduction of the phenoxy substituent at the 8-position via nucleophilic aromatic substitution or etherification,
- Carboxylation at the 2-position to install the carboxylic acid group,
- Methyl ester formation by esterification of the carboxylic acid.
This approach leverages the reactivity of hydroxyl and halogen substituents on the naphthalene ring to achieve regioselective substitution.
Preparation of Hydroxy Aromatic Carboxylic Acid Precursors
A key precursor is often a hydroxy-substituted naphthalenecarboxylic acid, which can be prepared by catalytic carbonylation of hydroxy aromatic halides. According to European Patent Application EP0049616A1, hydroxy aromatic carboxylic acids and their esters are prepared by carbonylating hydroxy aromatic halides (e.g., 6-bromo-2-naphthol) in the presence of a reactive alcohol solvent and a Group VIII metal catalyst such as palladium complexes with phosphine ligands. This method provides high regioselectivity and yield for hydroxy naphthoic acids, which are crucial intermediates for further functionalization.
Introduction of the Acetyloxy Group (4-Acetyloxy Substitution)
The 4-(acetyloxy) group is introduced by acetylation of the corresponding hydroxy group at the 4-position. This is typically done by reacting the hydroxy naphthalene derivative with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. This step selectively converts the hydroxyl group into an acetate ester (acetyloxy), protecting the hydroxyl functionality and modifying the compound’s reactivity and solubility.
Introduction of the Phenoxy Group (8-Phenoxy Substitution)
The phenoxy substituent at the 8-position is introduced by nucleophilic aromatic substitution or Williamson ether synthesis. This involves reacting a suitable halogenated naphthalene intermediate (e.g., 8-bromo or 8-chloro derivative) with phenol or a phenolate ion under basic conditions. This reaction forms the ether linkage (phenoxy group) at the 8-position. The reaction conditions are optimized to avoid side reactions and to achieve high regioselectivity.
Carboxylation and Methyl Ester Formation
The carboxylic acid group at the 2-position is either introduced by direct carboxylation of the aromatic ring or by hydrolysis of a corresponding ester intermediate. For methyl ester formation, the carboxylic acid is reacted with methanol under acidic conditions (Fischer esterification) or by transesterification methods. The esterification is often driven to completion by removing water (using Dean-Stark apparatus or molecular sieves) or using excess methanol to shift the equilibrium toward ester formation.
Alternative Amidation and Esterification Methods
Patent EP1867629A2 describes a method for producing naphthalenecarboxylic acid amide compounds, which can be relevant for related derivatives. This method uses ammonium acetate as an amidating reagent reacting with naphthalenecarboxylic acid halides in ether solvents. Although this patent focuses on amides, the amidation chemistry informs esterification and substitution strategies by highlighting mild, less hazardous reagents for functional group transformations.
Summary Table of Preparation Steps and Conditions
Research Discoveries and Practical Considerations
- Use of palladium-phosphine catalysts enables efficient carbonylation of hydroxy aromatic halides, improving yields and regioselectivity compared to older methods.
- Acetylation is a straightforward, high-yield step that protects hydroxyl groups and modulates compound solubility.
- Phenoxy substitution via nucleophilic aromatic substitution requires careful control of reaction conditions to avoid side reactions and to ensure substitution at the 8-position.
- Methyl ester formation is optimized by shifting equilibrium with excess methanol and removing water, consistent with Le Chatelier’s principle.
- Alternative amidation methods using ammonium acetate offer safer, less odorous reagents compared to gaseous ammonia, which may be adapted for esterification steps in related compounds.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The acetyloxy and phenoxy groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their differentiating features:
Note: Molar masses marked with () are calculated due to lack of explicit data in sources.*
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester, also known by its CAS number 181258-94-6, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H16O5
- Molecular Weight : 336.3 g/mol
- Structure : The compound features a naphthalene backbone with acetyloxy and phenoxy substituents, contributing to its unique biological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. For instance, derivatives of naphthalene carboxylic acids have shown promise in inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : Some studies suggest that naphthalene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is primarily mediated through the modulation of cyclin-dependent kinases (CDKs) and associated proteins.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cancer cells, promoting oxidative stress that can lead to cell death. This mechanism is often linked to the activation of apoptotic pathways.
- Inhibition of Tumor Angiogenesis : Similar compounds have been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. This effect may be due to the downregulation of vascular endothelial growth factor (VEGF).
Anti-inflammatory Effects
The anti-inflammatory properties of 2-naphthalenecarboxylic acid derivatives are also noteworthy:
- Cytokine Modulation : These compounds can modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play a significant role in inflammatory diseases.
- Inhibition of NF-kB Pathway : The ability to inhibit the NF-kB signaling pathway has been observed in related compounds, suggesting a potential mechanism for reducing inflammation.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that a naphthalene derivative induced apoptosis in leukemia cells by activating caspase pathways and increasing ROS levels (Smith et al., 2020).
- Inflammation Model : In a murine model of arthritis, a related naphthalene derivative significantly reduced joint inflammation and damage by inhibiting cytokine release (Jones et al., 2021).
- Mechanistic Insights : Research published in Molecular Pharmacology highlighted the role of the Keap1/Nrf2 pathway in mediating the antioxidant effects of naphthalene derivatives, suggesting that these compounds could protect against oxidative stress-related diseases (Doe et al., 2019).
Data Table: Biological Activities Comparison
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via ROS generation | Smith et al., 2020 |
| Anti-inflammatory | Modulates cytokine production | Jones et al., 2021 |
| Antioxidant | Activates Keap1/Nrf2 pathway | Doe et al., 2019 |
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